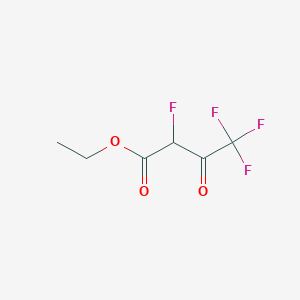

Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate

Description

BenchChem offers high-quality Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F4O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGQFCBRPKXRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449646 | |

| Record name | Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685-69-8 | |

| Record name | Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate

[1]

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule Profile

-

Common Names: Ethyl

-fluoro-4,4,4-trifluoroacetoacetate; Ethyl 2-fluoro-3-oxo-4,4,4-trifluorobutyrate. -

CAS Registry Number: 685-69-8[3]

-

Molecular Formula:

-

Molecular Weight: 202.11 g/mol [3]

-

Core Utility: A "linchpin" scaffold for synthesizing trifluoromethylated heterocycles (pyrazoles, isoxazoles, pyrimidines) where the

-fluorine atom modulates metabolic stability and lipophilicity (

Synthetic Disconnections

The synthesis of this molecule presents two primary retrosynthetic disconnections. The choice of route depends heavily on safety constraints and reagent availability.

| Route | Disconnection Type | Precursors | Pros | Cons |

| A (Preferred) | C–F Bond Formation | Ethyl 4,4,4-trifluoroacetoacetate + Electrophilic Fluorine ( | High yield, safer reagents (Selectfluor), mild conditions. | Requires expensive |

| B (Historical) | C–C Bond Formation | Ethyl fluoroacetate + Trifluoroacetylating agent ( | Uses basic commodity chemicals. | Extreme Toxicity of fluoroacetate; difficult regiocontrol; poor atom economy. |

Recommendation: Route A is the industry standard for medicinal chemistry applications due to its operational simplicity and superior safety profile. This guide focuses on the Electrophilic Fluorination of the commercially available precursor ethyl 4,4,4-trifluoroacetoacetate.

Part 2: Core Protocol – Electrophilic Fluorination

Reaction Logic

The reaction relies on the tautomeric equilibrium of the

Reagent Selection:

-

Substrate: Ethyl 4,4,4-trifluoroacetoacetate (CAS 372-31-6).

-

Fluorinating Agent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[4][5]

-

Why: Unlike

gas (too aggressive/dangerous) or NFSI (slower kinetics for electron-deficient enols), Selectfluor offers the ideal balance of reactivity and handling safety for electron-poor 1,3-dicarbonyls.

-

-

Solvent: Acetonitrile (MeCN). Essential for solubilizing Selectfluor.

Step-by-Step Methodology

Safety Pre-check:

-

Hazard: Selectfluor is an oxidizer. The product contains a labile C-F bond and may release HF upon hydrolysis.

-

PPE: Neoprene gloves, chemical splash goggles, and a functioning fume hood are mandatory.

Protocol:

-

Preparation:

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Flush the system with dry nitrogen or argon.

-

-

Charging:

-

Add Ethyl 4,4,4-trifluoroacetoacetate (10.0 mmol, 1.84 g) to the flask.

-

Add anhydrous Acetonitrile (40 mL).

-

Note: No base is strictly required if using Selectfluor, as the reaction is self-propagating, but catalytic

or neutral conditions are common. For this specific electron-poor substrate, reflux is often necessary to drive kinetics.

-

-

Reagent Addition:

-

Add Selectfluor (11.0 mmol, 3.90 g) in one portion. The reagent will not fully dissolve immediately; it forms a suspension.

-

-

Reaction:

-

Heat the mixture to reflux (approx. 80–82 °C) .

-

Monitor via 19F-NMR (checking for the disappearance of the starting

singlet at -

Time: Typically 4–8 hours. The suspension will gradually clear as Selectfluor is consumed and the soluble H-TEDA byproduct forms.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Remove the solvent (MeCN) under reduced pressure (Rotavap).

-

Resuspend the residue in Dichloromethane (DCM) (50 mL).

-

Filter the suspension to remove the insoluble H-TEDA-BF4 byproduct.

-

-

Purification:

-

Wash the DCM filtrate with water (2 x 20 mL) to remove trace salts.

-

Dry over anhydrous

, filter, and concentrate. -

Distillation: The product is a liquid. Purify via vacuum distillation.

-

Expected Boiling Point: ~45–50 °C at 15 mmHg (estimated based on precursor bp of 130°C at atm).

-

-

Key Data Table

| Component | Role | MW ( g/mol ) | Equiv.[3][6][7][8] | Mass (for 10 mmol scale) |

| Ethyl 4,4,4-trifluoroacetoacetate | Substrate | 184.11 | 1.0 | 1.84 g |

| Selectfluor | Reagent | 354.26 | 1.1 | 3.90 g |

| Acetonitrile | Solvent | 41.05 | N/A | ~40 mL |

| Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate | Product | 202.11 | Theoretical Yield | 2.02 g |

Part 3: Mechanism & Visualization

The mechanism involves the formation of a transient enol species which performs an

Mechanistic Pathway Diagram

Caption: Figure 1. Electrophilic fluorination pathway via enol intermediate using Selectfluor (F-TEDA-BF4).

Part 4: Troubleshooting & Quality Control

Common Failure Modes

-

Incomplete Conversion: The

group is strongly electron-withdrawing, making the enol less nucleophilic.-

Solution: If reaction stalls, add 5 mol% of a Lewis Acid (e.g.,

or

-

-

Product Decomposition: The

-fluoro--

Solution: Avoid aqueous workups if possible; simply filter off the H-TEDA byproduct and distill directly. Store under inert gas at 4°C.

-

Analytical Validation

-

1H NMR (

): Look for the disappearance of the -

19F NMR:

- group: Singlet/Doublet around -76 ppm.

- : Multiplet around -190 to -200 ppm.

References

-

Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link

- Singh, R. P., & Shreeve, J. M. (2004). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.

-

Ma, J. A., & Cahard, D. (2004). Asymmetric electrophilic fluorination using N-fluorodibenzenesulfonimide. Chemical Reviews, 104(12), 6119-6146. Link

-

Chemical Abstracts Service. (n.d.). CAS Registry Number 685-69-8 (Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate). American Chemical Society.[9][10]

- Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Acta Chimica Slovenica, 52, 13–26.

Sources

- 1. Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate | 685-69-8 | Benchchem [benchchem.com]

- 2. Buy Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 363-58-6 [smolecule.com]

- 3. Ethyl 3-oxobutanoate | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. 4-Chloro-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

An In-depth Technical Guide to Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate: A Versatile Fluorinated Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Within the arsenal of fluorinated building blocks, β-keto esters stand out for their synthetic versatility. This guide provides a comprehensive technical overview of ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate, a highly reactive and promising, yet less explored, member of this class. Its unique tetrafluorinated structure presents intriguing possibilities for the synthesis of novel therapeutic agents.

Compound Identification and Physicochemical Properties

Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is a fluorinated organic compound with the CAS number 685-69-8 . The presence of a trifluoromethyl group and an additional fluorine atom at the α-position significantly influences its electronic properties and reactivity compared to its more common trifluoro- and non-fluorinated analogs.

Table 1: Physicochemical Properties of Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate

| Property | Value | Source |

| CAS Number | 685-69-8 | |

| Molecular Formula | C₆H₆F₄O₃ | |

| Molecular Weight | 202.10 g/mol | |

| IUPAC Name | ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate | SpectraBase |

| Synonyms | 2,4,4,4-tetrafluoro-3-oxobutanoic acid ethyl ester | SpectraBase |

Synthesis of Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate and its Analogs

General Synthetic Approach: The Claisen Condensation

The synthesis of fluorinated β-keto esters like ethyl 4,4-difluoro-3-oxobutanoate and ethyl 4,4,4-trifluoro-3-oxobutanoate is typically achieved through a Claisen condensation of the corresponding fluorinated ethyl ester with ethyl acetate using a base such as sodium ethoxide.

Caption: Generalized Claisen condensation for fluorinated β-keto esters.

Detailed Experimental Protocol for Analogue Synthesis: Ethyl 4,4-difluoro-3-oxobutanoate

The following protocol for the synthesis of ethyl 4,4-difluoro-3-oxobutanoate can be adapted for the synthesis of the tetrafluoro-analogue by substituting ethyl difluoroacetate with ethyl 2,2-difluoroacetate and ethyl fluoroacetate respectively.[1][2]

Materials:

-

Ethyl difluoroacetate

-

Ethyl acetate

-

Sodium ethoxide

-

Sulfuric acid (98%)

-

Anhydrous ethanol

-

Diethyl ether

Procedure:

-

To a stirred solution of sodium ethoxide (0.22 mol) in anhydrous ethanol, add ethyl acetate (0.53 mol) at 25 °C.

-

Cool the resulting suspension to 5 °C.

-

Slowly add ethyl difluoroacetate (0.2 mol) to the reaction mixture, maintaining the internal temperature between 10 and 25 °C.

-

After the addition is complete, heat the reaction mixture to 65 °C and stir for 2 hours.

-

Cool the mixture to 20 °C and carefully add 98% sulfuric acid (0.2 mol) over 20 minutes to neutralize the reaction. This will result in the precipitation of sodium hydrogensulfate.

-

Filter off the precipitated salt and wash the solid with ethyl acetate.

-

The filtrate contains the desired ethyl 4,4-difluoro-3-oxobutanoate. The product can be purified by distillation under reduced pressure.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate.

Table 2: Spectroscopic Data for Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate

| Technique | Key Features | Source |

| ¹³C NMR | Data available, specific shifts can be found in the database. | SpectraBase |

| Infrared (IR) | Vapor phase IR spectrum available for analysis. | SpectraBase |

| Mass Spectrometry (MS) | GC-MS data available. | SpectraBase |

Reactivity and Applications in Drug Development

The synthetic utility of fluorinated β-keto esters lies in their ability to serve as precursors to a wide variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. The strong electron-withdrawing nature of the fluoroalkyl groups enhances the acidity of the α-protons and influences the reactivity of the carbonyl groups.

Synthesis of Fluorinated Pyrazoles

A prominent application of fluorinated β-keto esters is in the synthesis of trifluoromethyl- and difluoromethyl-substituted pyrazoles. These heterocycles are key components in many pharmaceuticals and agrochemicals. The general synthesis involves the condensation of the β-keto ester with a hydrazine derivative.

Caption: Synthesis of fluorinated pyrazoles from β-keto esters.

This reaction is highly versatile, and by choosing different substituted hydrazines, a diverse library of pyrazole derivatives can be generated. These pyrazoles have shown a range of biological activities, including antimicrobial and anticancer properties.[3][4]

Synthesis of Fluorinated Quinolines

The trifluoro-analogue, ethyl 4,4,4-trifluoro-3-oxobutanoate, has been systematically studied in reactions with anilines to produce 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones.[5] These quinolone scaffolds are present in a number of antibacterial and anticancer drugs. The chemoselectivity of the reaction can be controlled by the reaction conditions, leading to either enamine or amide intermediates, which then cyclize to the respective quinolinone products.[5]

Potential in the Synthesis of Src Kinase Inhibitors

Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized and evaluated as Src Kinase inhibitors. Given the structural similarity, ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate could serve as a valuable starting material for the synthesis of novel fluorinated analogues with potential Src Kinase inhibitory activity, a target of significant interest in cancer therapy.

Safety and Handling

General Handling Precautions:

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is a promising, albeit underutilized, fluorinated building block with significant potential in drug discovery and development. Its synthesis can be achieved through established methods like the Claisen condensation, and its reactivity opens doors to a wide array of complex fluorinated heterocyclic compounds. The insights gained from its trifluoro- and difluoro-analogues strongly suggest its utility in generating novel molecular entities with potentially enhanced biological activity. As the demand for sophisticated fluorinated compounds in medicinal chemistry continues to grow, a deeper exploration of the chemistry and applications of ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is certainly warranted.

References

-

Reaction of ethyl 2‐diazo‐4,4,4‐trifluoro‐3‐oxobutanoate with diaryl‐iodonium triflates. ResearchGate. [Link]

- Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.

-

Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Center for Biotechnology Information. [Link]

-

Chemoselectivity in the Reactions Between Ethyl 4,4,4Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2Trifluoromethyl4- and 4Trifluoromethyl-2-quinolinones. ResearchGate. [Link]

-

Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Center for Biotechnology Information. [Link]

-

Synthesis Of New Pyrazole & Thiazole Derivatives as Antimicrobial and Anticancer Agents. A-State Research and Creativity Hub. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Synthesis Of New Pyrazole & Thiazole Derivatives as Antimicrobial and " by Ibrahim Saleh Alkhaibari [arch.astate.edu]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data for ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate, a fluorinated β-keto ester of significant interest in synthetic chemistry and drug discovery. The strategic incorporation of fluorine atoms can profoundly influence a molecule's chemical and biological properties, making detailed structural elucidation through spectroscopic methods paramount. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its unique structural features.

Introduction to Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate

Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate (CAS No. 685-69-8) is a valuable building block in organic synthesis, primarily due to the presence of the electrophilic trifluoromethyl group and the reactive β-keto ester moiety.[1] Its structure presents a unique combination of functionalities that give rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for reaction monitoring, quality control, and the rational design of novel molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the local electronic environment of fluorine atoms in organofluorine compounds. For ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the non-fluorinated portion of the molecule. The ethyl ester group gives rise to two distinct signals: a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The chemical shifts are influenced by the electronegativity of the neighboring oxygen atom.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.2 - 4.4 | Quartet | -OCH₂ CH₃ |

| 1.3 | Triplet | -OCH₂CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The spectrum for ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is available on SpectraBase.[2] The electron-withdrawing fluorine atoms significantly influence the chemical shifts of the adjacent carbon atoms.

¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C =O (Ketone) |

| ~160 | C =O (Ester) |

| ~117 | -C F₃ |

| ~87 | -C F- |

| ~63 | -OC H₂CH₃ |

| ~14 | -OCH₂C H₃ |

Note: The exact chemical shifts can be obtained from the SpectraBase database. The values provided here are approximate.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic molecules. The large chemical shift dispersion allows for the clear resolution of signals from different fluorine environments.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -70 | Singlet | -CF₃ |

| Lower field | Multiplet | -CF - |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum for ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is available on SpectraBase.[2] The spectrum is characterized by strong absorption bands corresponding to the carbonyl groups and the carbon-fluorine bonds.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1770 | C=O stretch (ester) |

| ~1740 | C=O stretch (ketone) |

| 1300 - 1100 | C-F stretch |

The presence of two distinct carbonyl stretching frequencies is indicative of the β-keto ester functionality. The strong absorptions in the C-F stretching region are characteristic of highly fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. GC-MS data for ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is available on SpectraBase.[2]

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 202.02

-

Key Fragments:

-

Loss of the ethoxy group (-OCH₂CH₃): m/z = 157

-

Loss of the ethyl group (-CH₂CH₃): m/z = 173

-

Trifluoromethyl cation (CF₃⁺): m/z = 69

-

The fragmentation pattern will be dominated by cleavages adjacent to the carbonyl groups and the loss of the stable trifluoromethyl radical.

Experimental Methodologies

The following sections outline the general protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for optimal resolution.

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment. The spectral width should be large enough to cover the wide chemical shift range of fluorine.

Caption: Workflow for NMR data acquisition.

IR Spectroscopy

Sample Preparation:

For vapor phase IR, the sample is injected into a heated gas cell. Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Acquisition: A background spectrum of the empty gas cell or clean salt plates is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. Data is typically collected over a range of 4000 to 400 cm⁻¹.

Caption: Workflow for IR data acquisition.

Mass Spectrometry

Sample Preparation:

For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

Instrumentation and Data Acquisition:

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to achieve good separation of the analyte from any impurities.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and the mass-to-charge ratio of the resulting ions is measured.

Caption: Workflow for GC-MS data acquisition.

Conclusion

The spectroscopic data for ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. While experimental ¹H and ¹⁹F NMR data are not widely available, the predicted spectra, in conjunction with the available ¹³C NMR, IR, and MS data, provide a solid foundation for researchers working with this important fluorinated building block.

References

-

SpectraBase. Ethyl 2,4,4,4-tetrafluoro-3-oxo-butanoate. [Link]

-

NIST. Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. NIST Chemistry WebBook. [Link]

Sources

Navigating the Intricacies of Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate: A Technical Guide to Stability and Storage

For the modern researcher, scientist, and drug development professional, the integrity of starting materials is paramount. This guide provides an in-depth exploration of the stability and optimal storage conditions for ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate, a key fluorinated building block in contemporary organic synthesis and pharmaceutical development. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] Consequently, a thorough understanding of the handling and storage of fluorinated precursors like ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is critical for ensuring the reproducibility and success of complex synthetic endeavors.

The Chemical Landscape of a Fluorinated β-Keto Ester

Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate belongs to the class of β-keto esters, which are characterized by a ketone and an ester functional group separated by a methylene group. The presence of a tetrafluoroethyl group at the α-position to the ketone profoundly influences the molecule's chemical properties. The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the α-protons, making the compound susceptible to enolization and subsequent reactions.[1]

This inherent reactivity underscores the importance of stringent storage and handling protocols to prevent degradation and the formation of impurities that could compromise downstream applications.

Core Stability Considerations and Recommended Storage

The primary factors influencing the stability of ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate are temperature, moisture, and light. While specific long-term stability data for this exact compound is not extensively published, general guidelines for fluorinated β-keto esters provide a solid foundation for best practices.

Optimal Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential decomposition reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis by displacing moisture and oxygen. |

| Container | Tightly sealed, amber glass vial | Protects from light-induced degradation and prevents ingress of atmospheric moisture. |

| Environment | Dry, well-ventilated area | Minimizes exposure to ambient moisture and ensures proper ventilation in case of accidental release. |

It is crucial to note that while some suppliers may ship the compound at room temperature, long-term storage should adhere to the refrigerated conditions outlined above to maintain its purity and integrity.[2]

Potential Decomposition Pathways and Incompatibilities

The reactivity of ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is centered around its acidic α-protons and the electrophilic nature of its carbonyl carbons. Understanding these reactive sites is key to predicting and preventing degradation.

Key Incompatibilities:

-

Strong Bases: Contact with strong bases (e.g., hydroxides, alkoxides) can lead to rapid deprotonation and subsequent side reactions, including self-condensation or hydrolysis of the ester functionality.

-

Strong Acids: Acid-catalyzed hydrolysis of the ester group can occur, leading to the formation of the corresponding carboxylic acid and ethanol.

-

Strong Reducing Agents: The ketone functionality can be reduced by strong reducing agents.

-

Moisture: The compound is hygroscopic and can undergo hydrolysis upon prolonged exposure to water.[3]

A simplified potential decomposition pathway involving hydrolysis is illustrated below:

Caption: Potential hydrolytic decomposition of ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate.

Experimental Protocols for Purity Assessment

Regular assessment of the purity of ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is a critical quality control measure. The following are standard analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate and for identifying potential volatile impurities.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrumentation:

-

Gas Chromatograph equipped with a mass selective detector.

-

Capillary column suitable for the analysis of polar compounds (e.g., a wax or mid-polarity column).

-

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a range appropriate for the parent ion and expected fragments (e.g., m/z 40-300).

-

-

Data Analysis: The purity is determined by the relative area percentage of the main peak in the total ion chromatogram. The mass spectrum of the main peak should be consistent with the structure of ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate.

Caption: Workflow for GC-MS purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are invaluable for confirming the structure and assessing the purity of ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer.

-

¹H NMR Analysis: The proton NMR spectrum should show characteristic signals for the ethyl group and the methylene protons. The integration of these signals can be used to detect and quantify proton-containing impurities.

-

¹⁹F NMR Analysis: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It will provide signals corresponding to the CF and CF₃ groups, and the presence of any fluorine-containing impurities will be readily apparent.

-

Purity Determination: Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to the sample. The purity of the target compound is then calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

Handling and Safety Precautions

As a Senior Application Scientist, it is imperative to emphasize that robust safety protocols are non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup.

-

Fire Safety: While not highly flammable, keep the compound away from open flames and other sources of ignition.[3][4]

Conclusion

The chemical integrity of ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is best preserved through a combination of stringent storage conditions, careful handling, and regular purity assessment. By understanding its inherent reactivity and potential degradation pathways, researchers can confidently utilize this valuable fluorinated building block in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical and materials science.

References

Sources

Methodological & Application

Application Notes and Protocols for the Claisen Condensation of Fluorinated Esters

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Reactivity of Fluorinated Esters in Carbon-Carbon Bond Formation

The Claisen condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce β-keto esters, which are valuable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine atoms into the ester substrates dramatically alters the course and outcome of this classic reaction. This guide provides an in-depth exploration of the Claisen condensation mechanism as it applies to fluorinated esters, offering both a detailed theoretical framework and practical, field-proven protocols for laboratory application. The presence of fluorine, with its high electronegativity, imparts unique electronic properties that influence the acidity of α-protons, the stability of enolate intermediates, and the electrophilicity of the carbonyl carbon, necessitating specific considerations in experimental design.[3]

The Mechanistic Nuances of Fluorine Substitution in the Claisen Condensation

The Claisen condensation proceeds through a series of equilibrium steps, culminating in the formation of a β-keto ester.[4] The presence of fluorine substituents significantly impacts each of these steps.

Step 1: Enolate Formation - The Inductive Effect of Fluorine

The reaction is initiated by the deprotonation of the α-carbon of an ester by a strong base to form an enolate ion.[4] In the case of fluorinated esters, the strongly electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the α-protons. This is due to the inductive effect, where the fluorine atoms pull electron density away from the α-carbon, stabilizing the resulting carbanion (enolate).[3] For instance, the pKa of the α-proton of a standard ester is around 25, whereas the presence of fluorine atoms can lower this value considerably, making deprotonation more favorable.[1]

Causality in Experimental Choice: The increased acidity of the α-protons in fluorinated esters means that a wider range of bases can be employed for enolate formation compared to their non-fluorinated counterparts. While strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used in mixed Claisen condensations, alkoxides such as sodium ethoxide can be effective for fluorinated esters due to the enhanced acidity of the substrate.[5][6] However, the choice of base must still be carefully considered to avoid unwanted side reactions such as hydrolysis or transesterification.[7] It is a common practice to use an alkoxide base with the same alkyl group as the ester to prevent transesterification.[5][8]

Step 2: Nucleophilic Attack

The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. The trifluoromethyl group (CF3) in substrates like ethyl trifluoroacetate makes the carbonyl carbon highly electrophilic, facilitating this nucleophilic attack.

Step 3: Elimination of the Leaving Group

The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.[4]

Step 4: Deprotonation of the Product - The Driving Force

The final and often irreversible step is the deprotonation of the newly formed β-keto ester at the now doubly activated α-carbon.[7] This deprotonation is thermodynamically favorable and drives the overall reaction equilibrium towards the product.[1] An acidic workup is then required to protonate the enolate of the β-keto ester and isolate the final product.[7]

Diagram of the Claisen Condensation Mechanism for a Fluorinated Ester:

Caption: Mechanism of Claisen condensation with a fluorinated ester.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and available laboratory equipment.

Protocol 1: Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate

This protocol describes the crossed Claisen condensation between ethyl trifluoroacetate and ethyl acetate using sodium ethoxide as the base.[9]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Anhydrous organic solvent (e.g., cyclohexane, tetrahydrofuran)[9]

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous organic solvent and sodium ethoxide in ethanol solution.[9] Cool the mixture to 5-10 °C using an ice bath.

-

Addition of Reactants: To the cooled solution, add ethyl acetate. Subsequently, add ethyl trifluoroacetate dropwise via the dropping funnel, ensuring the reaction temperature is maintained between 10-20 °C.[9]

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-65 °C) for 0.5 to 6.0 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).[9]

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by adding a solution of hydrochloric acid until the mixture is acidic.

-

Transfer the mixture to a separatory funnel and add water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of ethyl 4,4,4-trifluoroacetoacetate.

Protocol 2: Alternative Synthesis using Sodium Hydride

This protocol utilizes the stronger, non-alkoxide base sodium hydride, which can be advantageous in certain cases.[10]

Materials:

-

Ethyl trifluoroacetate

-

Enolizable ketone or ester

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous aprotic solvent (e.g., THF, Et2O, benzene)[10]

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of NaH: In a flame-dried flask under an inert atmosphere, wash the sodium hydride dispersion with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.

-

Reaction Setup: Add the anhydrous aprotic solvent to the washed NaH. Cool the suspension in an ice bath.

-

Addition of Reactants: Slowly add the enolizable ketone or ester to the NaH suspension. After the initial reaction (hydrogen evolution) subsides, add ethyl trifluoroacetate dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

-

Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Troubleshooting and Optimization

| Problem | Possible Cause | Recommended Solution | Citation |

| Low or No Yield | Inactive base (e.g., exposure to moisture). | Use fresh, properly stored base and ensure anhydrous reaction conditions. | [11] |

| Insufficiently strong base for less acidic substrates. | Consider a stronger base like NaH or LDA. | [5][10] | |

| Reversible reaction equilibrium not driven to completion. | Ensure the final β-keto ester product has an α-hydrogen that can be deprotonated by the base to drive the reaction forward. | [11] | |

| Side Reactions | Hydrolysis of the ester. | Use an alkoxide base instead of hydroxide and ensure anhydrous conditions. | [7] |

| Transesterification. | Use an alkoxide base with the same alkyl group as the ester. | [5] | |

| Self-condensation of the non-fluorinated ester. | In a crossed Claisen, slowly add the enolizable ester to a mixture of the non-enolizable (fluorinated) ester and the base. | [1] | |

| Retro-Claisen C-C bond cleavage. | This can occur with highly fluorinated substrates and strong bases, leading to trifluoromethyl ketones. Optimize base strength and reaction temperature. | [10] |

Conclusion

The Claisen condensation of fluorinated esters is a powerful tool for the synthesis of fluorinated β-keto esters, which are important building blocks in medicinal and materials chemistry. The unique electronic properties conferred by fluorine substituents necessitate careful consideration of the reaction mechanism and experimental conditions. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can effectively harness the reactivity of fluorinated esters to achieve their synthetic goals.

References

-

trifloroacetyl triflate - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]

-

Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. [Link]

- Process for preparing trifluoroacetic or trichloroacetic acid esters. (n.d.). Google Patents.

-

Synthesis of Heterocycles on the base of Trifluoroacetoacetate, Methyl Ketones and Diamines. (2019). AIP Conference Proceedings, 2167(1), 020134. [Link]

-

O'Hagan, D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(17), 4734-4749. [Link]

-

Process for the preparation of ethyl trifluoroacetate. (n.d.). Justia Patents. Retrieved February 23, 2026, from [Link]

-

Base used in Claisen Condensation. (2018, February 2). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

-

Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

8.1 Claisen Condensation Fundamentals. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved February 23, 2026, from [Link]

- Preparation of alkyl trifluoroacetoacetate. (n.d.). European Patent Office.

-

Trifluoromethylation of Metal Enolates and Theoretical Guideline. (n.d.). ACS Publications. Retrieved February 23, 2026, from [Link]

-

The Claisen Condensation. (n.d.). Retrieved February 23, 2026, from [Link]

-

Claisen condensation. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

- The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (n.d.). Google Patents.

-

Recent Progress in the in situ Detrifluoroacetylative Generation of Fluoro Enolates and Their Reactions with Electrophiles. (2020). Accounts of Chemical Research, 53(1), 164–182. [Link]

-

Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? (2020, December 17). Reddit. Retrieved February 23, 2026, from [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2015). Journal of Fluorine Chemistry, 175, 103-109. [Link]

-

Detrifluoroacetylative in Situ Generated Cyclic Fluorinated Enolates for the Preparation of Compounds Featuring a C–F Stereogenic Center. (2019). Accounts of Chemical Research, 52(12), 3462–3476. [Link]

-

Claisen Condensation Reaction Mechanism. (2018, May 10). YouTube. Retrieved February 23, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 10. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for the Knoevenagel Condensation with Fluorinated Ketoesters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The Knoevenagel condensation is a robust carbon-carbon bond-forming reaction for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the synthesis of a wide array of therapeutic agents, including anticancer drugs.[1] This application note provides a detailed protocol and scientific rationale for performing the Knoevenagel condensation with fluorinated β-ketoesters, a class of substrates of increasing importance in medicinal chemistry. We will delve into the mechanistic nuances imposed by fluorine substitution, offer a step-by-step experimental guide, and provide troubleshooting strategies to empower researchers in this critical synthetic transformation.

Introduction: The Significance of Fluorinated Moieties and the Knoevenagel Condensation in Drug Discovery

Fluorine has emerged as a crucial element in contemporary medicinal chemistry. Its unique electronic and steric properties can profoundly influence a molecule's acidity, lipophilicity, and conformational preferences. These modifications frequently result in improved pharmacokinetic profiles, enhanced target selectivity, and resistance to metabolic degradation. The introduction of fluorine-containing groups, such as the trifluoromethyl group, into drug candidates has become a routine strategy to optimize their pharmacological properties.

The Knoevenagel condensation provides a powerful and versatile method for the synthesis of substituted alkenes, which are precursors to a multitude of biologically active compounds. This reaction involves the condensation of a carbonyl compound with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[2][3] The products of this reaction have been instrumental in the development of various pharmaceuticals, including potent anticancer agents.[1]

This guide focuses on the intersection of these two key areas: the Knoevenagel condensation of fluorinated β-ketoesters. The strong electron-withdrawing nature of fluorine atoms significantly impacts the reactivity of the ketoester, necessitating careful consideration of reaction parameters.

Mechanistic Insights: The Role of Fluorine

The Knoevenagel condensation proceeds through a series of equilibrium steps, initiated by the deprotonation of the active methylene compound to form a nucleophilic enolate.[1] This enolate then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the final α,β-unsaturated product.[1]

The presence of fluorine atoms on the β-ketoester has a profound effect on this mechanism:

-

Increased Acidity: The highly electronegative fluorine atoms exert a strong inductive effect, increasing the acidity of the α-protons of the ketoester. This facilitates deprotonation, allowing for the use of milder bases compared to their non-fluorinated analogs.

-

Enolate Stability: The resulting enolate is stabilized by the electron-withdrawing fluorine atoms, which can influence the kinetics and thermodynamics of the reaction.

-

Reactivity of the Carbonyl Group: While the focus is on the fluorinated ketoester, it is important to note that fluorinated aldehydes or ketones can also be used. The electrophilicity of the carbonyl carbon in these substrates is enhanced, potentially leading to faster reaction rates.

Diagram: Knoevenagel Condensation Mechanism

Sources

Application Notes and Protocols for the Experimental Setup of Reactions Involving Fluorinated Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, capable of imparting profound effects on a compound's metabolic stability, bioavailability, and physicochemical properties.[1] However, the unique reactivity of fluorinating agents necessitates specialized experimental setups and stringent safety protocols. This guide provides a detailed overview of the essential considerations and procedures for safely and effectively conducting fluorination reactions.

The Imperative of a Safety-First Approach

The high reactivity, corrosivity, and toxicity of many fluorinating agents, such as elemental fluorine (F₂), hydrogen fluoride (HF), and sulfur tetrafluoride (SF₄), demand a comprehensive and multi-layered safety strategy.[2][3][] Before any experiment, a thorough risk assessment and the establishment of an emergency protocol are mandatory.[5]

Engineering Controls: The First Line of Defense

Your primary protection lies in robust engineering controls designed to contain these hazardous materials.

-

Fume Hoods and Gas Cabinets: All manipulations of fluorinated compounds, especially volatile or gaseous ones, must be performed in a properly functioning chemical fume hood. For lecture bottle-sized gas cylinders and larger, a dedicated, ventilated gas cabinet is required.[2] The fume hood should be constructed from acid-resistant materials, with some specialized labs for elemental fluorine utilizing stainless steel (V4A) construction.[6]

-

Ventilation: The laboratory must have a non-recirculating ventilation system that provides a minimum of eight air exchanges per hour.[2]

-

Gas Monitoring: A continuous gas monitoring system with both audible and visual alarms is crucial for the early detection of leaks of the specific fluorinating agent in use.[2]

-

Scrubber Systems: A wet gas scrubber system is essential for neutralizing any unreacted or excess fluorinating agents before they are vented.[2][5]

Personal Protective Equipment (PPE): Your Last Line of Defense

Appropriate PPE is non-negotiable when working with fluorinating agents.

-

Eye and Face Protection: Tightly sealed safety goggles and a full-face shield are mandatory. Metal-framed glasses are preferable to plastic ones.[2]

-

Gloves: Neoprene or other fluorine-resistant gloves should be worn. It is critical to consult the glove manufacturer's compatibility chart for the specific chemical being used. A double-gloving technique, with an inner nitrile glove and an outer Viton® or neoprene glove, is recommended for handling highly corrosive agents like cyanuric fluoride.[7]

-

Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[2] For highly hazardous materials, an impervious chemical-protective suit may be necessary.[7]

-

Respiratory Protection: In the event of a leak or emergency, appropriate respiratory protection, such as a self-contained breathing apparatus (SCBA), must be readily available, and all personnel must be trained in its proper use.[2]

Materials of Construction: Resisting the Reactive

The aggressive nature of many fluorinating agents dictates the careful selection of compatible materials for reaction vessels and tubing.

| Material Category | Recommended Materials | Rationale and Use Cases | Incompatible Materials to Avoid |

| Metals | Nickel, Monel, Stainless Steel, Copper, Brass | These materials form a passivating fluoride film on their surface, which protects them from further attack.[2] Nickel, Monel, and stainless steel are suitable for handling pure fluorine under pressure, while copper and brass can be used at atmospheric pressure.[2] | Aluminum (can be used but less robust), Carbon Steel[8] |

| Polymers | Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), Perfluoroalkoxy (PFA), Ethylene Tetrafluoroethylene (ETFE) | These fully fluorinated polymers exhibit excellent chemical resistance to a wide range of fluorinating agents.[2][3] They are commonly used for reaction vessels, tubing, and seals. | Most other plastics and elastomers |

| Glassware | Borosilicate Glass | Can be used with caution for some less aggressive fluorinating agents, but it will be etched by HF.[9] For reactions that generate HF, specialized equipment is preferred. | Standard soda-lime glass |

General Experimental Setup and Protocols

While specific reaction conditions will vary, the following provides a general framework for setting up a fluorination reaction.

Inert Atmosphere Techniques

Many fluorination reactions are sensitive to moisture and atmospheric oxygen. Therefore, the use of inert atmosphere techniques is often necessary.[10]

-

Drying Glassware: All glassware should be thoroughly oven or flame-dried before use to remove any adsorbed water.[10]

-

Inert Gas Purge: The reaction apparatus should be assembled and then purged with a dry, inert gas, such as nitrogen or argon, for at least 30 minutes to displace air and moisture.[2][10] This is typically achieved using a Schlenk line or by attaching a balloon filled with the inert gas to the reaction vessel.[6][10]

Diagram: Inert Atmosphere Reaction Setup

A basic setup for conducting a reaction under an inert atmosphere using a gas balloon.

Handling Gaseous Fluorinating Agents

Gaseous fluorinating agents like F₂ and SF₄ require a specialized setup for safe delivery and handling.[2][]

Protocol 1: General Procedure for Reactions with Gaseous Fluorinating Agents

-

System Assembly: In a fume hood, assemble the reaction system. This should consist of the gas cylinder with a regulator specifically designed for corrosive gases, stainless steel or Monel tubing, shut-off valves, the reaction vessel (e.g., a stainless steel autoclave), a pressure gauge, and an outlet leading to a scrubber.[2]

-

Leak Check: Before introducing the fluorinating agent, the entire system must be thoroughly leak-tested. This can be done by pressurizing the system with an inert gas like nitrogen or helium and using a leak detection solution.[2]

-

Purging: Purge the system with a dry, inert gas for at least 30 minutes to remove any residual moisture and air.[2]

-

Passivation: Passivate the system by introducing a low concentration of the fluorinating agent (e.g., 1-5% in nitrogen) at a low flow rate. This forms a protective fluoride layer on the internal surfaces of the reactor and tubing.[2]

-

Reaction Setup: Cool the reaction vessel to the desired temperature. Introduce the substrate and solvent (if applicable) into the reaction vessel under an inert atmosphere.

-

Introduction of Gaseous Reagent: Slowly introduce the gaseous fluorinating agent into the reaction vessel, carefully monitoring the pressure and temperature.[2]

-

Reaction Monitoring: Monitor the reaction's progress using appropriate analytical techniques, such as GC-MS or NMR of carefully quenched aliquots.

-

Work-up: After the reaction is complete, vent any excess gaseous reagent through the scrubber system. Carefully quench the reaction mixture, often by slowly adding it to a cooled, saturated aqueous solution of a base like sodium bicarbonate.[11]

Diagram: Gaseous Fluorinating Agent Delivery System

A schematic of a typical delivery system for gaseous fluorinating agents.

Handling Liquid Fluorinating Agents

Liquid fluorinating agents, such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®, are often added dropwise to a solution of the substrate.

Protocol 2: General Procedure for Deoxyfluorination with DAST or Deoxo-Fluor®

-

Setup: In a flame-dried flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the alcohol substrate (1 equivalent) in an anhydrous solvent like dichloromethane (20 volumes).[11]

-

Reagent Addition: Cool the solution to the appropriate temperature (0 °C or -78 °C for sensitive substrates).[11] Add the deoxyfluorinating agent (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to stir and slowly warm to room temperature, often overnight. Monitor the reaction's progress by TLC.[11]

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.[11]

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane (2x).[11]

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[11]

-

Purification: Purify the crude product by column chromatography.[11]

Handling Solid Fluorinating Agents

Solid, electrophilic fluorinating agents like Selectfluor® are generally more stable and easier to handle than their gaseous or liquid counterparts.[3]

Protocol 3: General Procedure for Electrophilic Fluorination with Selectfluor®

-

Setup: In a suitable reaction flask, dissolve the substrate (1 equivalent) in an appropriate solvent, such as acetonitrile.

-

Reagent Addition: Add Selectfluor® (typically 1-2 equivalents) to the solution in one portion or in portions.

-

Reaction: Stir the reaction mixture at room temperature or with heating. The reaction progress can be monitored by TLC, GC-MS, or NMR.

-

Work-up: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with water to remove any inorganic salts. The organic layer is then dried and concentrated.

-

Purification: The crude product is purified by column chromatography.

The Rise of Continuous Flow Chemistry

Continuous flow chemistry has emerged as a safer and more efficient method for conducting hazardous reactions, including fluorinations.[2][5][12] By using small reactor volumes, flow chemistry minimizes the amount of hazardous material present at any given time, and the excellent heat and mass transfer properties of microreactors allow for better control over highly exothermic reactions.[13] This technology is particularly advantageous for handling highly reactive gases like F₂.[5]

Characterization of Fluorinated Compounds

The successful synthesis of a fluorinated compound must be confirmed through appropriate analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. ¹⁹F NMR is particularly useful for directly observing the incorporated fluorine atoms and can help differentiate between organic and inorganic fluorine.[14] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

References

- Application Notes and Protocols for Handling Gaseous Fluorinating Agents - Benchchem.

- Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem.

- Analyze Safety Protocols for Chlorine Trifluoride Usage.

- Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry - Mettler Toledo.

- Fluorine Chemistry Custom Services - BOC Sciences.

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.

- Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures.

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF - ResearchGate.

- Fluorine Lab - Krossing Group.

- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC.

- Fluorination Reactions | Professor Steven V. Ley Research Group.

- What glassware is used for fluorine chemistry? : r/Chempros - Reddit.

- Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy - PubMed.

- 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts.

- Fluorine - EFC Gases & Advanced Materials.

Sources

- 1. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mt.com [mt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. krossing-group.de [krossing-group.de]

- 7. Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures [cloudsds.com]

- 8. Fluorine - EFC Gases & Advanced Materials [efcgases.com]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Fluorinated β-Keto Esters

An Application Guide for the Scalable Synthesis of Fluorinated Beta-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2][3] Among the vast array of fluorinated building blocks, β-keto esters are particularly valuable due to their synthetic versatility.[1] The presence of both ketone and ester functionalities allows for a wide range of subsequent chemical transformations, making them critical intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[1][4][5]

This guide provides a detailed overview of scalable synthetic strategies for producing two key classes of fluorinated β-keto esters: trifluoromethylated β-keto esters and α-monofluorinated β-keto esters. We will delve into the mechanistic underpinnings of these reactions, present detailed protocols suitable for scale-up, and address the critical safety and purification challenges inherent in industrial fluorine chemistry.

Part 1: Industrial Scale Synthesis of Trifluoromethylated β-Keto Esters via Claisen Condensation

The Claisen condensation is the workhorse method for the large-scale industrial production of trifluoromethylated β-keto esters, such as Ethyl 4,4,4-trifluoroacetoacetate.[4][6] This reaction involves the condensation of a trifluoroacetic acid ester with an acetic acid ester in the presence of a strong base.

Causality and Mechanistic Insight

The reaction proceeds through the formation of an enolate from the acetic acid ester, which then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the trifluoroacetate. The choice of a strong, non-nucleophilic base like sodium ethoxide is critical to deprotonate the acetic acid ester without competing in side reactions.[7] The final product is initially formed as its enolate salt, requiring an acidic workup to yield the neutral β-keto ester.[7]

Scale-Up Protocol: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

This protocol is a generalized procedure based on common industrial practices.[4][6][8][9][10]

Materials and Equipment:

-

Jacketed glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling), a reflux condenser, and ports for reagent addition and nitrogen blanketing.

-

Ethyl trifluoroacetate (ETFA)

-

Ethyl acetate (EtOAc)

-

Sodium ethoxide (NaOEt) solution in ethanol or solid sodium ethoxide.

-

Anhydrous organic solvent (e.g., cyclohexane, toluene).[9][10]

-

Acid for neutralization (e.g., formic acid, hydrochloric acid).[9]

Procedure:

-

Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the reactor with dry nitrogen to establish an inert atmosphere.

-

Charge Solvent and Base: Charge the reactor with the chosen organic solvent (e.g., cyclohexane).[10] If using solid sodium ethoxide, add it to the solvent under nitrogen. If using a solution, charge the reactor with the sodium ethoxide/ethanol solution.

-

Reagent Addition: Begin agitation. Slowly add a mixture of ethyl trifluoroacetate and ethyl acetate to the reactor. This addition is highly exothermic and must be controlled carefully. Maintain the reaction temperature between 50-70°C. The rate of addition should be adjusted to keep the temperature within this range, using the reactor's cooling system as needed.

-

Reaction & Distillation: During or after the addition, ethanol is generated. To drive the reaction to completion, the ethanol can be removed by azeotropic distillation with the solvent (e.g., cyclohexane).[10] The distillate, containing ethanol and solvent, is collected.

-

Neutralization: Once the reaction is complete (monitored by GC or other in-process controls), cool the reactor to 10-20°C. Slowly and carefully add the acid to neutralize the reaction mixture and liberate the enol product.[9] This step can also be exothermic and may release gases.

-

Phase Separation: After neutralization, stop agitation and allow the layers to separate. The bottom layer, containing sodium salts, is removed.

-

Washing: The organic layer is washed with water and/or brine to remove any remaining salts and impurities.

-

Purification: The crude product in the organic solvent is transferred to a distillation setup. The solvent is removed, and the final product, ethyl 4,4,4-trifluoroacetoacetate, is purified by fractional distillation under reduced pressure.[9]

| Parameter | Typical Condition | Rationale / Scale-Up Consideration |

| Base | Sodium Ethoxide (NaOEt) | Strong base required for enolate formation. Handling of large quantities of sodium ethoxide requires care due to its reactivity with moisture and air.[4][6] |

| Solvent | Cyclohexane, Toluene | Anhydrous conditions are crucial. Solvents that form an azeotrope with ethanol can facilitate its removal, driving the equilibrium forward.[9][10] |

| Temperature | 50-70°C | The reaction is exothermic. Precise temperature control is vital on a large scale to prevent runaway reactions and side product formation.[11] |

| Workup | Acidic Neutralization | Controlled addition of acid is necessary to manage heat evolution and potential gas formation.[9] |

| Purification | Fractional Vacuum Distillation | High-purity product is obtained by distillation. Boiling point is ~130°C at atmospheric pressure.[4] |

Part 2: Synthesis of α-Monofluorinated β-Keto Esters

The direct, selective introduction of a single fluorine atom at the α-position of a β-keto ester is a powerful transformation. This is typically achieved via electrophilic fluorination of a pre-formed or in-situ generated enolate. Both metal- and organo-catalyzed asymmetric methods have been developed, which are of high interest in pharmaceutical synthesis for creating chiral centers.[1][2]

General Strategy: Electrophilic Fluorination

The core principle involves the reaction of the nucleophilic α-carbon of the β-keto ester (as its enol or enolate form) with a source of "electrophilic fluorine."

Protocol 1: Metal-Catalyzed Asymmetric Fluorination

Chiral Lewis acid complexes, particularly those involving copper or titanium, are effective catalysts for enantioselective fluorination.[1] They act by coordinating to the β-keto ester, which both increases the acidity of the α-proton and provides a chiral environment to direct the approach of the fluorinating agent.[12]

Materials and Equipment:

-

Inert atmosphere reactor (as described in Part 1).

-

Substituted β-keto ester (e.g., an alkyl 1-indanone-2-carboxylate).

-

Chiral ligand (e.g., a bis(oxazoline) derivative).[1]

-

Metal salt (e.g., Cu(OTf)₂).

-

Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI).[1]

-

Anhydrous, aprotic solvent (e.g., THF, CH₂Cl₂).

Procedure:

-

Catalyst Formation: In the reaction vessel under a nitrogen atmosphere, dissolve the chiral ligand and the metal salt in the anhydrous solvent. Stir at room temperature to allow for the formation of the chiral catalyst complex.

-

Substrate Addition: Add the β-keto ester substrate to the catalyst solution.

-

Fluorinating Agent Addition: Cool the reaction mixture to the desired temperature (e.g., 0°C to -20°C). Add the electrophilic fluorinating agent (e.g., NFSI) portion-wise or as a solution in the reaction solvent. Maintain the low temperature during the addition.

-

Reaction Monitoring: Stir the reaction at the low temperature until completion, monitoring by TLC or HPLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water. Warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Organocatalytic Asymmetric Fluorination

Organocatalysis, using small chiral organic molecules, offers a metal-free alternative. Phase-transfer catalysts (PTC) derived from cinchona alkaloids are particularly effective.[13][14] The catalyst functions by forming a chiral ion pair with the enolate of the β-keto ester, which then reacts enantioselectively with the fluorinating agent.

Materials and Equipment:

-

Standard laboratory glassware or reactor.

-

Substituted β-keto ester.

-

Chiral phase-transfer catalyst (e.g., a quaternary ammonium salt derived from cinchonine).[13]

-

Electrophilic fluorinating agent (e.g., Selectfluor®).[1]

-

A biphasic solvent system (e.g., toluene/water) or a polar aprotic solvent (e.g., CH₂Cl₂).

-

A mild base (e.g., K₃PO₄).

Procedure:

-

Charge Reagents: To the reactor, add the β-keto ester, the chiral organocatalyst (typically 1-10 mol%), the base, and the solvent.

-

Fluorinating Agent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®) to the mixture.

-

Reaction: Stir the reaction vigorously at the specified temperature (e.g., -10°C to room temperature) until the starting material is consumed (monitored by TLC or HPLC).

-

Workup and Purification: Filter the reaction mixture to remove solids. The filtrate is concentrated, and the residue is purified by column chromatography to yield the α-fluoro β-keto ester.

| Method | Catalyst Example | Fluorinating Agent | Key Advantages for Scale-Up |

| Metal-Catalysis | Cu(II)/Bis(oxazoline)[1] | NFSI, Selectfluor® | High turnover numbers, potentially lower catalyst loading. Well-defined and tunable ligand structures. |

| Organocatalysis | Cinchona Alkaloid PTC[13][14] | Selectfluor®, NFSI | Metal-free (avoids metal contamination in final product). Catalysts can sometimes be recycled.[14] Often operationally simpler. |

| Mechanochemistry | Cu(II)/Box in a ball mill[15] | NFSI | Solvent-free conditions, very fast reaction times, high yields and enantioselectivities.[15] A green chemistry approach with scale-up potential. |

Part 3: Alternative and Emerging Synthetic Strategies

While Claisen condensation and direct fluorination are dominant, other methods are gaining traction for specific applications.

-

Decarboxylative Fluorination: This strategy involves the fluorination of β-keto acids. The reaction proceeds with the loss of carbon dioxide, which can be a strong thermodynamic driving force.[16][17] Silver-catalyzed methods using reagents like Selectfluor® have proven effective for converting aliphatic carboxylic acids to their corresponding fluorinated products.[17][18] This approach offers an alternative entry point to fluorinated ketones from readily available carboxylic acid derivatives.[19][20]

-

Transesterification: This is not a primary synthesis method but a crucial tool for diversification. A readily available fluorinated β-keto ester (e.g., the ethyl ester) can be converted to other esters (methyl, benzyl, etc.) by reacting it with the corresponding alcohol.[21] This is often catalyzed by acids, bases, or increasingly, by heterogeneous catalysts like silica-supported boric acid, which simplifies purification and catalyst recycling on a larger scale.[22][23] This method is valuable when the desired ester is not accessible via direct synthesis.[21][24]

Part 4: Critical Scale-Up Considerations

Purification

Moving from the bench to a pilot or production scale requires robust and efficient purification methods.

-

Fractional Distillation: For volatile and thermally stable products like ethyl 4,4,4-trifluoroacetoacetate, fractional distillation under reduced pressure is the method of choice. This allows for the separation from non-volatile impurities and unreacted starting materials on a multi-kilogram scale.

-

Crystallization: For solid products, crystallization is often the most cost-effective and scalable purification technique. Careful solvent screening is required to find a system that provides high recovery and excellent purity.

-